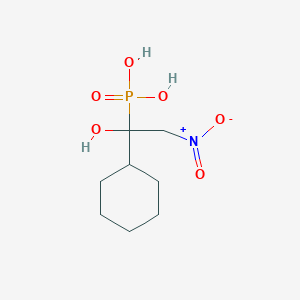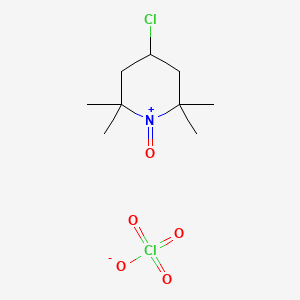
Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate: is a chemical compound with the molecular formula C9H17Cl2NO5 and a molecular weight of 290.14098 g/mol . This compound is known for its unique structural features, including a piperidinium ring substituted with four methyl groups, a chlorine atom, and a perchlorate group.
Métodos De Preparación
The synthesis of Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate involves several steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine.
Chlorination: The piperidine derivative is chlorinated to introduce the chlorine atom at the 4-position.
Oxidation: The compound is then oxidized to form the 1-oxo derivative.
Perchlorate Formation: Finally, the perchlorate group is introduced through a reaction with perchloric acid
Análisis De Reacciones Químicas
Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Aplicaciones Científicas De Investigación
Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
Piperidinium, 4-chloro-2,2,6,6-tetramethyl-1-oxo-, perchlorate can be compared with similar compounds such as:
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the target compound.
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate: Another piperidinium derivative with different functional groups.
2,2,6,6-Tetramethyl-4-piperidone: A structurally similar compound used in various chemical reactions.
These comparisons highlight the unique features and applications of this compound.
Propiedades
Número CAS |
135023-12-0 |
|---|---|
Fórmula molecular |
C9H17Cl2NO5 |
Peso molecular |
290.14 g/mol |
Nombre IUPAC |
4-chloro-2,2,6,6-tetramethylpiperidin-1-ium 1-oxide;perchlorate |
InChI |
InChI=1S/C9H17ClNO.ClHO4/c1-8(2)5-7(10)6-9(3,4)11(8)12;2-1(3,4)5/h7H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
LTBMIFCPIWVHNI-UHFFFAOYSA-M |
SMILES canónico |
CC1(CC(CC([N+]1=O)(C)C)Cl)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
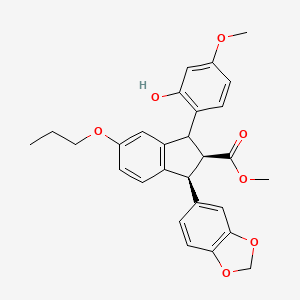
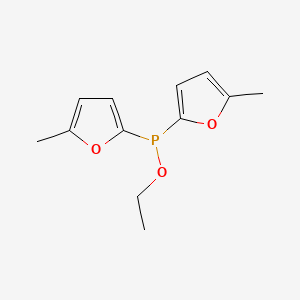
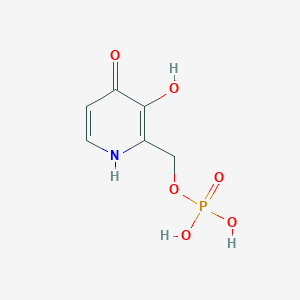
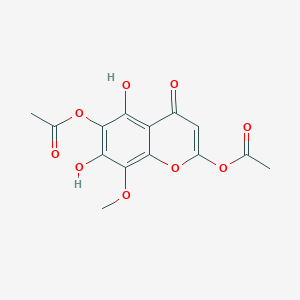
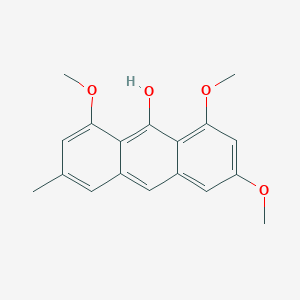
silane](/img/structure/B14276854.png)
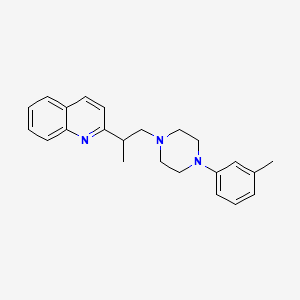
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)

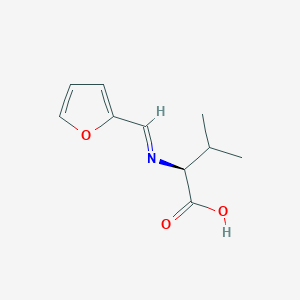
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
